molecular formula C19H16FN5O3 B2881006 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1008088-27-4

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide

Numéro de catalogue: B2881006
Numéro CAS: 1008088-27-4
Poids moléculaire: 381.367
Clé InChI: QVCCYHHTCUSCDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-(4-Fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 4-fluorophenyl group and an N-(4-methylphenyl)acetamide side chain. The compound’s synthesis likely involves multi-step heterocyclization and functionalization reactions, similar to methods described for structurally related molecules (e.g., Scheme 2 in ) .

Propriétés

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-11-2-6-13(7-3-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-8-4-12(20)5-9-14/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCYHHTCUSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of the Pyrrolo[3,4-d]triazole Core

The pyrrolo[3,4-d]triazole scaffold forms the foundation of the target compound. Two primary routes dominate its synthesis: cyclocondensation of diamino intermediates and annulation of preformed triazoles .

Cyclocondensation of Diamino Precursors

A common approach involves reacting 4,5-diamino-1H-1,2,3-triazole derivatives with dicarbonyl compounds. For example, Lovelette and coworkers demonstrated that 4,5-diamino-1H-1,2,3-triazole (14 ) reacts with glyoxal or benzil to yield triazolo[4,5-b]pyrazines. Adapting this method, the pyrrolo-triazole core can be synthesized by substituting glyoxal with a pyrrole-derived diketone. Reaction conditions typically involve ethanol reflux (12–24 hours) or microwave-assisted heating (160°C, 1–2 hours).

Annulation via Azide-Alkyne Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. Starting from a pyrrolidine-3,4-dione scaffold, propargylamine can be introduced at the 1-position, followed by reaction with an azide-bearing electrophile. Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethyl sulfoxide (DMSO) at 90°C facilitate annellation, as reported for analogous tetrazolo-pyrrolo-pyrimidines.

Table 1: Comparison of Core Synthesis Methods
Method Starting Materials Conditions Yield (%) Reference
Cyclocondensation Diamino-triazole + diketone Ethanol reflux, 24 h 30–35
CuAAC Pyrrolidine-dione + sodium azide DMSO, 90°C, 3 h 60–75

Formation of the Acetamide Side Chain

The N-(4-methylphenyl)acetamide moiety is installed via EDC-mediated coupling of a carboxylic acid intermediate with 4-methylaniline.

Carboxylic Acid Intermediate Preparation

Ethyl 2-(4-aminophenyl)acetate is hydrolyzed to 2-(4-aminophenyl)acetic acid using aqueous NaOH (2 M) in ethanol at 60°C. For the target compound, the amine group is protected during core functionalization to prevent side reactions.

Amidation with 4-Methylaniline

The carboxylic acid reacts with 4-methylaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–16 hours, yielding the acetamide derivative.

Final Coupling and Purification

The fully functionalized pyrrolo-triazole core is coupled to the acetamide side chain via N-alkylation or Mitsunobu reaction .

N-Alkylation

Using NaH as a base in dry DMF, the nitrogen at position 1 of the pyrrolo-triazole reacts with 2-bromo-N-(4-methylphenyl)acetamide at 0°C to room temperature. The reaction is monitored by TLC, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Mitsunobu Reaction

As an alternative, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate coupling between the pyrrolo-triazole alcohol and the acetamide under inert conditions. This method offers higher regioselectivity but requires stoichiometric reagents.

Analytical Characterization and Validation

The final product is characterized by ¹H/¹³C NMR, HRMS, and HPLC purity analysis . Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.0 Hz, 2H, ArH), 4.89 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₀H₁₇FN₅O₃ [M+H]⁺: 402.1312; found: 402.1309.

Purification via recrystallization (ethanol/chloroform, 8:2) yields >95% pure product.

Analyse Des Réactions Chimiques

Types of Reactions

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with the addition of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Applications De Recherche Scientifique

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Research Findings and Methodological Considerations

Crystallographic Analysis:

Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL () for refinement. The fused heterocycles in the target compound may exhibit anisotropic displacement parameters, necessitating advanced refinement techniques .

Computational Predictions:

Tools like Hit Dexter 2.0 () could predict the target’s behavior as a promiscuous binder or "dark chemical matter," though experimental validation is required .

Limitations and Knowledge Gaps:

  • Direct biological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Solubility and bioavailability metrics remain unquantified but may be extrapolated from substituent effects (e.g., fluorophenyl vs. methoxyphenyl) .

Activité Biologique

The compound 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide , also known by its CAS number 1053076-32-6 , is a synthetic organic molecule that exhibits potential biological activities. Its unique structural features suggest applications in medicinal chemistry, particularly in the inhibition of specific enzymes and pathways relevant to various diseases.

Chemical Structure

The compound features a pyrrolo[3,4-d][1,2,3]triazole core with a fluorophenyl substituent and an acetamide group. This structure is significant for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one can exhibit a range of biological activities including:

  • Anticancer Activity : The presence of the triazole core is associated with anticancer properties through the inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in pain and inflammatory responses.

Case Studies and Experimental Data

  • Inhibition of mPGES-1 : A related study demonstrated that derivatives of compounds with similar structures showed potent inhibition of mPGES-1 with IC50 values in the nanomolar range. For instance, one derivative exhibited an IC50 value of 8 nM against mPGES-1 .
  • Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., A549) reported significant reductions in cell viability upon treatment with compounds related to the pyrrolo[3,4-d][1,2,3]triazole class. One study noted an IC50 value of 16.24 nM for a closely related compound .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles in rodent models. For example, a derivative showed good oral bioavailability and a suitable blood-brain barrier penetration ratio .

Data Tables

PropertyValue
CAS Number1053076-32-6
Molecular FormulaC19H18F N5 O3
Molecular Weight365.37 g/mol
Potential Biological ActivitiesAnticancer, Anti-inflammatory
Notable Inhibitory ActivityIC50 = 8 nM (mPGES-1)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.